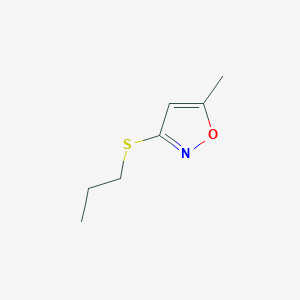
5-Methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-6-(2H-1,2,3-triazol-2-yl)-3-pyridinamine is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(2H-1,2,3-triazol-2-yl)-3-pyridinamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
Substitution on the Pyridine Ring: The triazole moiety is then introduced onto the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Various substituted pyridines and triazoles.
科学的研究の応用
5-Methyl-6-(2H-1,2,3-triazol-2-yl)-3-pyridinamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
作用機序
The mechanism of action of 5-Methyl-6-(2H-1,2,3-triazol-2-yl)-3-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the pyridine ring can participate in coordination with metal ions or other binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)pyridine
- 6-(2H-1,2,3-Triazol-2-yl)pyridin-3-amine
- 5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
Uniqueness
5-Methyl-6-(2H-1,2,3-triazol-2-yl)-3-pyridinamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the triazole and pyridine rings allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and materials science.
特性
分子式 |
C8H9N5 |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
5-methyl-6-(triazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H9N5/c1-6-4-7(9)5-10-8(6)13-11-2-3-12-13/h2-5H,9H2,1H3 |
InChIキー |
CBUYLUODVDOTRE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2N=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)
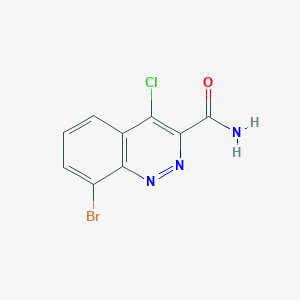
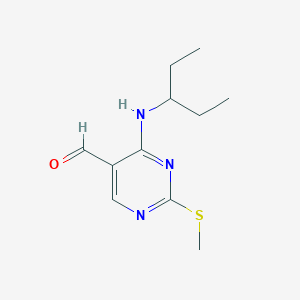
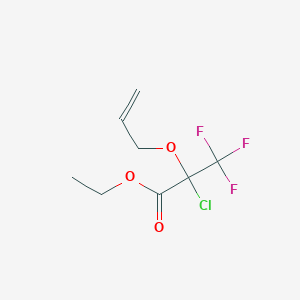
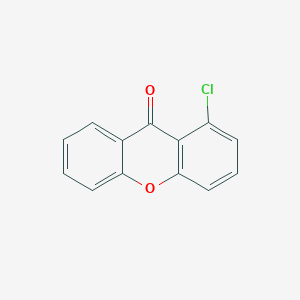
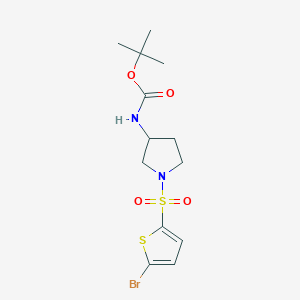
![1H-Azireno[2,3-a]indolizine](/img/structure/B13965940.png)
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)

![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)
